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Abstract
This application note provides a detailed overview of the spectroscopic characterization of (Z)-
Azoxystrobin, a geometric isomer of the widely used strobilurin fungicide. We present

comprehensive data and standardized protocols for the analysis of (Z)-Azoxystrobin using

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared

(FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended

to serve as a practical guide for researchers, scientists, and professionals in the fields of

analytical chemistry, drug development, and agrochemical research, facilitating the

unambiguous identification and characterization of this compound.

Introduction
Azoxystrobin is a broad-spectrum fungicide that exists as two geometric isomers, (E)- and (Z)-
Azoxystrobin. The (E)-isomer is the more common and biologically active form. However,

under certain conditions, such as exposure to light, photoisomerization can occur, leading to

the formation of the (Z)-isomer[1]. The presence and quantification of the (Z)-isomer are critical

for quality control, environmental monitoring, and understanding the overall toxicological profile

of azoxystrobin-based products. Spectroscopic techniques are indispensable tools for the

structural elucidation and differentiation of these isomers. This note details the characteristic

spectroscopic signatures of (Z)-Azoxystrobin.
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The following sections summarize the key spectroscopic data for (Z)-Azoxystrobin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of (Z)-
Azoxystrobin, including the connectivity of atoms and the chemical environment of protons

and carbons.

Table 1: ¹H NMR Spectroscopic Data for (Z)-Azoxystrobin Solvent: CDCl₃, Reference: TMS (0

ppm)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

7.71 - 7.62 m 2H Aromatic-H

7.50 - 7.20 m 6H Aromatic-H

6.84 s 1H =CH-O

6.42 s 1H Pyrimidine-H

3.75 s 3H OCH₃

3.64 s 3H COOCH₃

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Azoxystrobin Solvent: CDCl₃, Reference: TMS

(0 ppm)
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Chemical Shift (δ, ppm) Assignment

171.1 C=O

164.5 Aromatic-C

163.9 Aromatic-C

159.8 Aromatic-C

153.3 Aromatic-C

149.9 Aromatic-C

135.0 Aromatic-C

132.0 Aromatic-CH

131.2 Aromatic-CH

130.8 Aromatic-CH

129.5 Aromatic-CH

127.0 Aromatic-CH

126.1 Aromatic-CH

123.6 Aromatic-CH

121.9 Aromatic-CH

117.2 Aromatic-C

115.5 C≡N

112.5 =C

109.9 =CH-O

97.9 Pyrimidine-CH

61.6 OCH₃

51.9 COOCH₃
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in (Z)-Azoxystrobin based on their

characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for Azoxystrobin

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3060 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch (CH₃)

~2230 Medium C≡N Stretch (Nitrile)

~1715 Strong C=O Stretch (Ester)

~1645 Medium C=C Stretch (Alkene)

~1580, ~1490 Medium-Strong Aromatic C=C Stretch

~1440 Medium C-H Bend (CH₃)

~1250 Strong C-O Stretch (Ether, Ester)

~990 Medium =C-H Bend (Alkene)

Note: The FTIR spectrum is for Azoxystrobin, as the spectra for the (E) and (Z) isomers are

expected to be very similar.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly in the conjugated systems of (Z)-Azoxystrobin.

Table 4: UV-Vis Spectroscopic Data for (Z)-Azoxystrobin
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Wavelength (λmax, nm)
Molar Absorptivity (ε, L
mol⁻¹ cm⁻¹)

Solvent

202.6 60700 Water/Methanol (99:1)

242.7 17800 Water/Methanol (99:1)

295 302 Water/Methanol (99:1)

~220, ~250 Not Reported Acetonitrile/Water (50:50)

Experimental Protocols
The following protocols outline the procedures for obtaining the spectroscopic data presented

above.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of (Z)-Azoxystrobin standard.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer.

Data Acquisition for ¹H NMR:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 16 ppm.

Acquisition Time: ~4 seconds.

Relaxation Delay: 1 second.
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Number of Scans: 16.

Temperature: 298 K.

Data Acquisition for ¹³C NMR:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 240 ppm.

Acquisition Time: ~1 second.

Relaxation Delay: 2 seconds.

Number of Scans: 1024.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Place a small amount of solid (Z)-Azoxystrobin powder directly onto the ATR crystal.
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Apply pressure using the ATR accessory's pressure arm to ensure good contact between

the sample and the crystal.

Instrumentation:

An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Collect a background spectrum of the empty, clean ATR crystal before analyzing the

sample.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Correlate the peak positions to known functional group vibrational frequencies.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a stock solution of (Z)-Azoxystrobin in a suitable UV-grade solvent (e.g.,

methanol, acetonitrile, or a water/organic mixture) at a concentration of approximately 1

mg/mL.

From the stock solution, prepare a series of dilutions to a final concentration range

suitable for UV-Vis analysis (e.g., 1-20 µg/mL).

Use the same solvent as a blank reference.
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Instrumentation:

A double-beam UV-Vis spectrophotometer.

Data Acquisition:

Wavelength Range: 200 - 400 nm.

Scan Speed: Medium.

Cuvette: Use 1 cm path length quartz cuvettes.

Fill a cuvette with the blank solvent and record a baseline correction.

Rinse the sample cuvette with the sample solution, then fill it and place it in the sample

holder.

Record the absorbance spectrum of the sample.

Data Processing:

Identify the wavelength(s) of maximum absorbance (λmax).

If performing quantitative analysis, construct a calibration curve of absorbance versus

concentration at a specific λmax.

Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical connections

between the different spectroscopic techniques for the characterization of (Z)-Azoxystrobin.
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Caption: Experimental workflow for the spectroscopic characterization of (Z)-Azoxystrobin.
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Caption: Logical relationship of spectroscopic data for structural confirmation.

Conclusion
This application note provides the necessary spectroscopic data and standardized protocols for

the comprehensive characterization of (Z)-Azoxystrobin. The presented NMR, FTIR, and UV-

Vis data serve as a reliable reference for the identification and structural elucidation of this

isomer. The detailed protocols and visualized workflows offer a practical guide for researchers

to perform these analyses accurately and efficiently. Adherence to these methodologies will

ensure high-quality, reproducible results, which are essential for regulatory compliance, quality

assurance, and further research in the agrochemical and environmental sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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